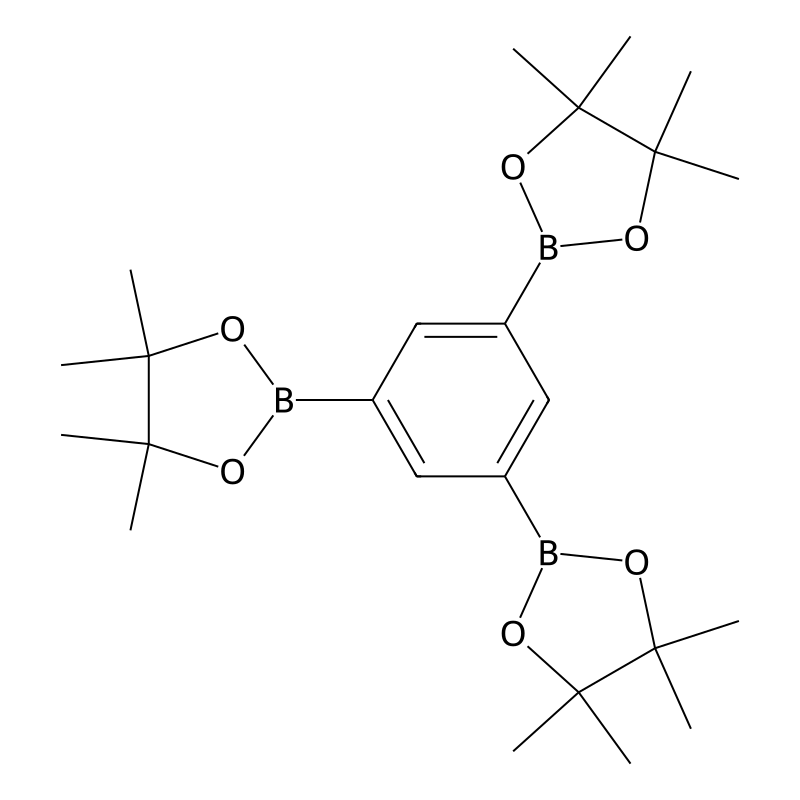1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is an organoboron compound with the molecular formula C24H39B3O6. It features a central benzene ring substituted with three 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. This compound is notable for its boron-containing functional groups that enhance its reactivity and potential applications in organic synthesis and materials science. The presence of multiple dioxaborolane units contributes to its unique chemical properties and stability under various conditions .
Organic Synthesis
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, also known as 1,3,5-phenyltriboronic acid, tris(pinacol) ester, is a valuable building block in organic synthesis. Its popularity stems from the presence of three pinacol boronate groups attached to the benzene ring at the 1, 3, and 5 positions. These pinacol boronate groups can readily participate in Suzuki-Miyaura coupling reactions []. This reaction allows for the formation of carbon-carbon bonds between the boron atom in the pinacol boronate group and various organic halides or triflates. By incorporating 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene into a molecule, researchers can introduce complex aromatic functionalities into their target molecules [].
Material Science
The unique properties of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene make it a promising candidate for developing novel materials. The presence of the benzene core offers aromatic stability, while the pinacol boronate groups can participate in cross-linking reactions or introduce Lewis acid sites for further functionalization []. Researchers have explored using 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in the synthesis of organic frameworks (OFs) []. OFs are porous materials with a high surface area, making them attractive for applications in gas storage, separation, and catalysis.
The chemical behavior of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is primarily influenced by the boron atoms in its structure. These boron atoms can participate in various reactions:
- Transesterification: The dioxaborolane groups can undergo transesterification reactions with alcohols, leading to the formation of new esters.
- Cross-Coupling Reactions: The compound can serve as a boron source in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for the formation of carbon-carbon bonds.
- Hydrolysis: Under certain conditions, the dioxaborolane moieties may hydrolyze to form boronic acids.
These reactions highlight the compound's utility in synthetic organic chemistry .
The synthesis of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically involves:
- Formation of Dioxaborolane Units: The initial step involves the reaction of boronic acid derivatives with 2-methyl-2-propanol (pinacol) to form the dioxaborolane moieties.
- Benzene Substitution: The final step entails coupling these dioxaborolane units with a benzene derivative through a suitable coupling reaction (e.g., Suzuki coupling), resulting in the desired trisubstituted product.
This multi-step synthesis allows for the precise construction of the compound's complex structure .
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has several important applications:
- Organic Synthesis: It serves as a versatile reagent in organic synthesis for constructing complex molecules.
- Materials Science: The compound can be utilized in developing new materials due to its unique electronic properties.
- Pharmaceutical Development: Its potential biological activity makes it a candidate for further investigation in drug development.
These applications underscore its significance in both academic research and industrial contexts .
Interaction studies involving 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene focus on understanding how it interacts with other molecules:
- Reactivity with Nucleophiles: Investigations into how this compound reacts with nucleophiles can provide insights into its utility in synthetic pathways.
- Biological Interactions: Studies assessing its interaction with biological targets could reveal potential therapeutic uses.
Such studies are crucial for determining the practical applications of this compound in various fields .
Several compounds share structural similarities with 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | C18H28B2O4 | Contains two dioxaborolane units; useful in similar synthetic applications. |
| 1-(4-Bromophenyl)-2-(4-borono phenyl)-ethanol | C13H14BBrO2 | A simpler boron-containing compound; often used in cross-coupling reactions. |
| 4-(Dihydroxyboryl)phenylboronic acid | C12H15B3O6 | Exhibits distinct reactivity due to hydroxyl groups; important in biological applications. |
The uniqueness of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene lies in its trisubstitution pattern and enhanced stability due to steric hindrance from the tetramethyl groups. This configuration may lead to different reactivity profiles compared to other similar compounds .
GHS Hazard Statements
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








